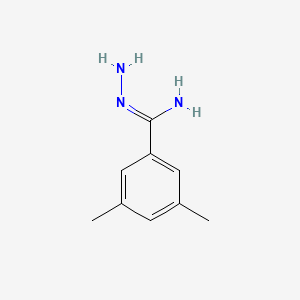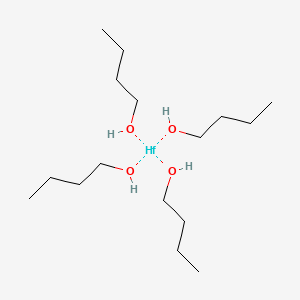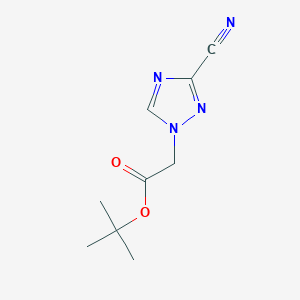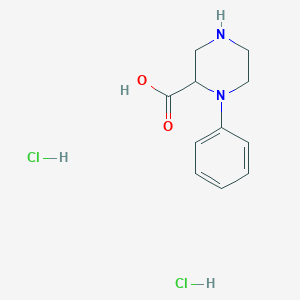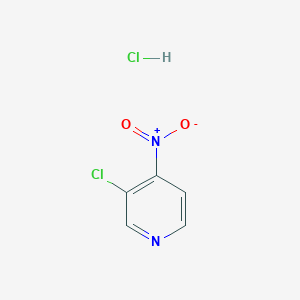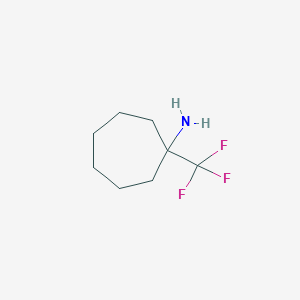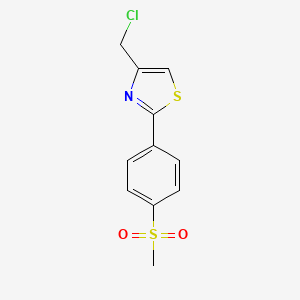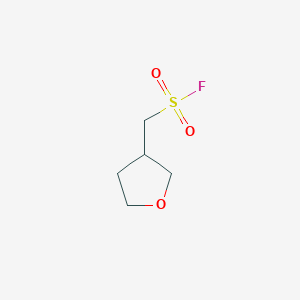
Oxolan-3-ylmethanesulfonyl fluoride
Overview
Description
“Oxolan-3-ylmethanesulfonyl fluoride” is a chemical compound with the CAS Number: 1258640-07-1 . It has a molecular weight of 168.19 and its IUPAC name is tetrahydro-3-furanylmethanesulfonyl fluoride .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related paper discusses the synthesis of sulfonyl fluorides . According to the paper, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9FO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.Mechanism of Action
Oxolan-3-ylmethanesulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from functioning properly and can lead to a loss of enzyme activity. The mechanism of inhibition is based on the reaction of the fluoride ion with the serine residue in the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific serine protease that is being inhibited. For example, inhibition of blood clotting enzymes can lead to bleeding disorders, while inhibition of digestive enzymes can lead to malabsorption and other gastrointestinal problems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using oxolan-3-ylmethanesulfonyl fluoride in lab experiments is its potency as an inhibitor of serine proteases. This makes it a valuable tool for studying the role of these enzymes in various physiological processes and diseases. However, its irreversible binding to the active site of the enzyme can also be a limitation, as it can make it difficult to study the effects of the enzyme in the absence of the inhibitor.
Future Directions
There are many future directions for research on oxolan-3-ylmethanesulfonyl fluoride. One area of interest is the development of more selective inhibitors of specific serine proteases, which could have therapeutic applications in the treatment of diseases such as cancer and inflammation. Another area of interest is the use of this compound as a tool for studying the structure and function of serine proteases, which could lead to a better understanding of their role in physiological processes and diseases.
Conclusion
This compound is a valuable tool for studying the role of serine proteases in various physiological processes and diseases. Its potency as an inhibitor of these enzymes makes it a valuable tool for scientific research, and its mechanism of action and biochemical and physiological effects have been well-studied. While there are some limitations to its use in lab experiments, there are many future directions for research on this compound that could lead to new insights into the role of serine proteases in health and disease.
Scientific Research Applications
Oxolan-3-ylmethanesulfonyl fluoride is widely used in scientific research as an inhibitor of serine proteases. Serine proteases are a family of enzymes that play a critical role in many physiological processes, including blood clotting, digestion, and immune response. They are also involved in the development and progression of many diseases, including cancer and inflammation.
Safety and Hazards
properties
IUPAC Name |
oxolan-3-ylmethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVHNJXPKIQJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255844 | |
| Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258640-07-1 | |
| Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanmethanesulfonyl fluoride, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



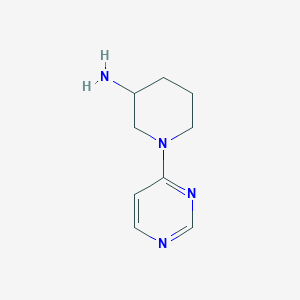
![[4-(2-Methylphenoxy)pyridin-2-yl]methanamine](/img/structure/B3365616.png)


